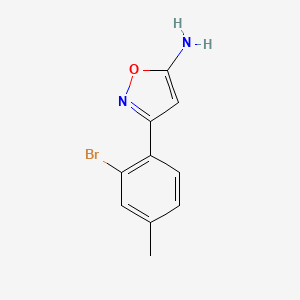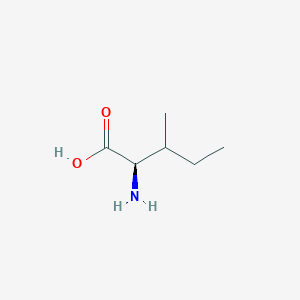
(2R)-2-amino-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-methylpentanoic acid, also known as D-isoleucine, is an enantiomer of isoleucine. It is a white to very slightly yellow powder and is odorless. This compound plays a role as a bacterial metabolite and a Saccharomyces cerevisiae metabolite. It is classified as an isoleucine and a D-alpha-amino acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-methylpentanoic acid can be achieved through various synthetic routes. One common method involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, the use of chiral catalysts or chiral auxiliaries can help in obtaining the desired (2R) configuration.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired enantiomer with high yield and purity. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-amino-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Regeneration of amino acids.
Substitution: Formation of various substituted amino acids.
Applications De Recherche Scientifique
(2R)-2-amino-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a metabolite in various biological pathways and is studied for its role in microbial metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in protein synthesis and metabolic regulation.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement in the food industry.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-methylpentanoic acid involves its incorporation into proteins during translation. As an amino acid, it is recognized by transfer RNA (tRNA) and incorporated into growing polypeptide chains by ribosomes. This process is essential for protein synthesis and cellular function. Additionally, it may interact with specific enzymes and receptors, influencing various metabolic pathways .
Comparaison Avec Des Composés Similaires
L-isoleucine: The L-enantiomer of isoleucine, which is more commonly found in nature and is essential for human health.
L-leucine: Another branched-chain amino acid with similar metabolic functions.
L-valine: A branched-chain amino acid that shares similar structural features and metabolic roles.
Uniqueness: (2R)-2-amino-3-methylpentanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with enzymes and receptors. Its role as a bacterial and yeast metabolite also distinguishes it from other amino acids .
Propriétés
IUPAC Name |
(2R)-2-amino-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4?,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-BRJRFNKRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
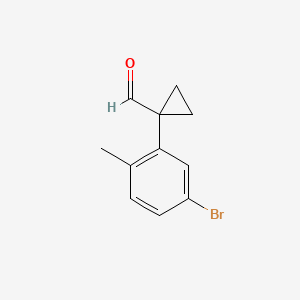
![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride](/img/structure/B13556033.png)

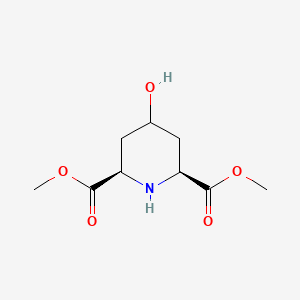
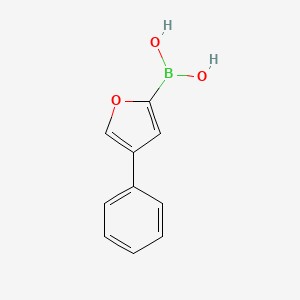
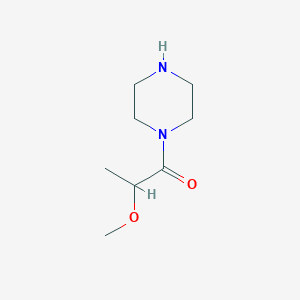

![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)




